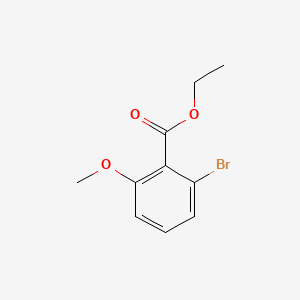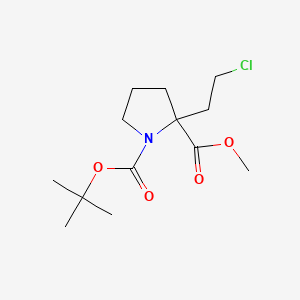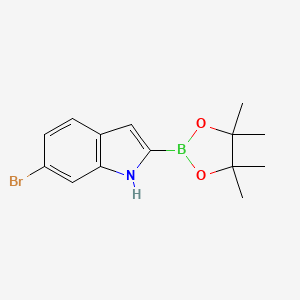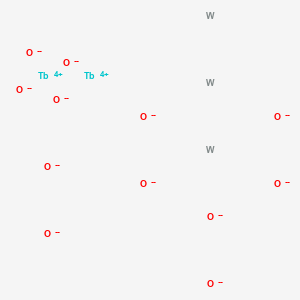
(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Multifunctional Biocide Properties
(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride has been studied for its multifunctional biocidal properties. In the research conducted by Walter and Cooke (1997), they investigated a related compound, 2-(Decylthio)ethanamine hydrochloride, for its broad-spectrum activity against bacteria, fungi, and algae. This compound also demonstrated biofilm and corrosion inhibition properties in both laboratory and field evaluations, suggesting potential industrial applications in cooling water systems (Walter & Cooke, 1997).
Antiamoebic Activity
The antiamoebic activity of chalcones bearing N-substituted ethanamine has been studied, which is relevant to the chemical class of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. Zaidi et al. (2015) synthesized a series of chalcones with N-substituted ethanamine and found that several of these compounds exhibited significant activity against the HM1: IMSS strain of Entamoeba histolytica. This research suggests potential medicinal applications for (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride and related compounds (Zaidi et al., 2015).
NK(1) Receptor Antagonist Synthesis
Research on the efficient synthesis of the orally active NK(1) receptor antagonist Aprepitant involved a compound structurally related to (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride. Brands et al. (2003) described a stereoselective synthesis process that included a key step involving a direct condensation of N-benzyl ethanolamine with glyoxylic acid. This study highlights the compound's potential in the synthesis of therapeutic agents (Brands et al., 2003).
Antiarrhythmic Drug Potential
A study by Glushkov et al. (2011) on a series of piperidyl-4-ethane derivatives, which includes compounds similar to (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, identified their potential as class III antiarrhythmic drugs. One such compound, niferidyl, was selected for clinical trials, indicating the therapeutic promise of this class of compounds (Glushkov et al., 2011).
H1-Agonistic Activity
Research into 2-phenylhistamines, which are related to (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, has revealed compounds with high histamine H1-agonistic activity. Zingel et al. (1990) found that certain compounds in this class demonstrated significant activity, with potential implications for the development of new drugs targeting histamine receptors (Zingel et al., 1990).
Synthesis and Analytical Characterizations
A related study by Dybek et al. (2019) on 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, a compound structurally similar to (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride, provides insights into the chemical syntheses and comprehensive analytical characterizations of these compounds. Their research could inform the synthesis and analysis of (S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride (Dybek et al., 2019).
Propriétés
IUPAC Name |
(1S)-1-(4-chloro-3-fluorophenyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFN.ClH/c1-5(11)6-2-3-7(9)8(10)4-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPEWNMFCSPYCCJ-JEDNCBNOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=C(C=C1)Cl)F)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(4-chloro-3-fluorophenyl)ethanamine hydrochloride | |
CAS RN |
1245808-01-8 |
Source


|
| Record name | Benzenemethanamine, 4-chloro-3-fluoro-α-methyl-, hydrochloride (1:1), (αS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245808-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Bromo-4-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B577399.png)


![7,9-dimethyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one hydrochloride](/img/structure/B577404.png)
![3-Hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-5-carboxylic acid hydrochloride](/img/structure/B577405.png)








![5H-Naphtho[1,8-bc]thiophene](/img/structure/B577419.png)